molecular formula C18H13ClF3N5O4S B2781951 3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(4-nitrophenyl)sulfanyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 306978-30-3

3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(4-nitrophenyl)sulfanyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2781951
CAS No.: 306978-30-3
M. Wt: 487.84
InChI Key: NQKBJLCQBJMOGK-UHFFFAOYSA-N
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Description

3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(4-nitrophenyl)sulfanyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

The synthesis of 3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(4-nitrophenyl)sulfanyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps. The starting materials often include 3-chloro-5-(trifluoromethyl)pyridine and 4-nitrophenylsulfanyl derivatives. The synthetic route may involve:

    Condensation Reactions: Combining the pyridine and pyrimidine derivatives under specific conditions.

    Reduction and Oxidation: Utilizing reagents like sodium borohydride (NaBH4) for reduction and hydrogen peroxide (H2O2) for oxidation.

    Substitution Reactions: Introducing the nitrophenylsulfanyl group through nucleophilic substitution.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like NaBH4.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents include NaBH4 for reduction, H2O2 for oxidation, and various nucleophiles for substitution reactions. Major products depend on the specific reaction conditions but often include modified pyrimidine and pyridine derivatives .

Scientific Research Applications

3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(4-nitrophenyl)sulfanyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and nitrophenyl groups can enhance binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and interaction with nucleic acids .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(4-nitrophenyl)sulfanyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in its combination of functional groups, which confer specific chemical and biological properties not found in the other compounds .

Properties

IUPAC Name

3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-(4-nitrophenyl)sulfanyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N5O4S/c19-13-7-10(18(20,21)22)9-24-16(13)23-5-6-26-15(28)8-14(25-17(26)29)32-12-3-1-11(2-4-12)27(30)31/h1-4,7-9H,5-6H2,(H,23,24)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKBJLCQBJMOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2=CC(=O)N(C(=O)N2)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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